molecular formula C42H32N6O12 B1682153 Sorbinicate CAS No. 6184-06-1

Sorbinicate

Cat. No.: B1682153
CAS No.: 6184-06-1
M. Wt: 812.7 g/mol
InChI Key: IMRLNFKFNFLWQF-UHFFFAOYSA-N
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Description

Sorbinicate is a derivative of nicotinic acid, known for its antihypercholesterolaemic and vasodilating properties. It has a favorable influence on blood rheology and platelet function, making it a compound of interest in medical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbinicate is synthesized through esterification reactions involving nicotinic acid and specific alcohols. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the esterification process is optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to maximize efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride

    Nucleophiles: Halogens, amines

Major Products:

Scientific Research Applications

Sorbinicate has a wide range of applications in scientific research:

Mechanism of Action

Sorbinicate exerts its effects primarily through its interaction with nicotinic acid receptors. It influences blood rheology by reducing blood viscosity and improving red cell deformation. Additionally, it affects platelet function by inhibiting platelet aggregation, which can help prevent thrombosis. The molecular targets and pathways involved include the modulation of lipid metabolism and the enhancement of endothelial function .

Comparison with Similar Compounds

Uniqueness of Sorbinicate: this compound stands out due to its specific esterification, which enhances its stability and bioavailability compared to other nicotinic acid derivatives. Its unique combination of antihypercholesterolaemic and vasodilating effects makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRLNFKFNFLWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863704
Record name 1,2,3,4,5,6-Hexa-O-(pyridine-3-carbonyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6184-06-1
Record name Sorbinicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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